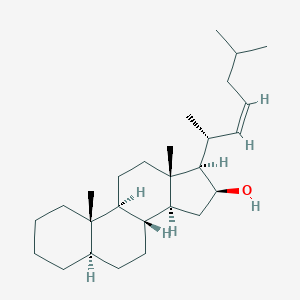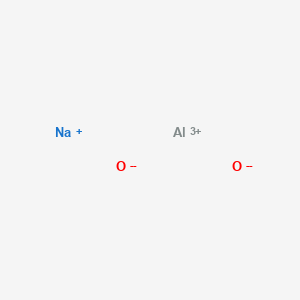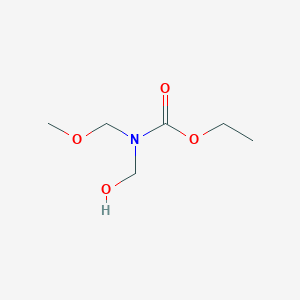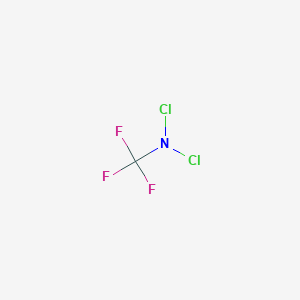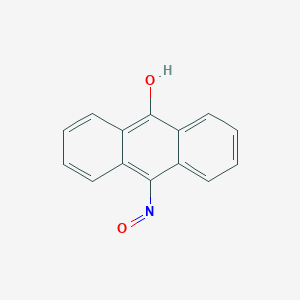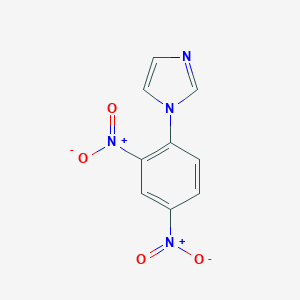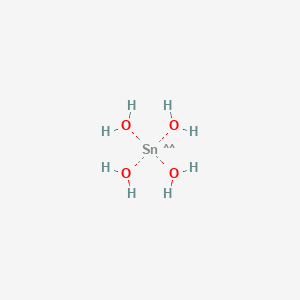
Tin hydroxide (Sn(OH)4), (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin hydroxide (Sn(OH)4), also known as stannic hydroxide, is a white, odorless, and insoluble compound. It has various applications in different fields, including scientific research, medicine, and industry.
作用機序
The mechanism of action of tin hydroxide as a catalyst is not fully understood. However, it is believed that tin hydroxide acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate the reaction. The Lewis acid sites on the surface of tin hydroxide can interact with the substrate molecules, promoting the formation of the intermediate species and accelerating the reaction rate.
生化学的および生理学的効果
Tin hydroxide has no known biochemical or physiological effects in humans or animals. It is considered safe for use in laboratory experiments at the recommended concentrations.
実験室実験の利点と制限
Tin hydroxide has several advantages as a catalyst in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable under normal laboratory conditions and can be reused multiple times without significant loss of activity. However, tin hydroxide has some limitations, including low selectivity in some reactions and sensitivity to moisture and air, which can affect its catalytic activity.
将来の方向性
There are several future directions for research on tin hydroxide. One area of interest is the development of new synthesis methods to improve the purity and yield of tin hydroxide. Another area is the optimization of its catalytic activity and selectivity for specific reactions. Additionally, there is potential for the use of tin hydroxide in the synthesis of other functional materials, such as metal-organic frameworks and hybrid nanoparticles. Finally, there is a need for further studies on the toxicity and environmental impact of tin hydroxide and its byproducts.
In conclusion, tin hydroxide is a versatile compound with significant potential in various fields, particularly in catalysis and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of tin hydroxide and its applications in different fields.
合成法
Tin hydroxide can be synthesized by reacting tin chloride (SnCl4) with sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces tin hydroxide as a white precipitate, which can be further purified by washing and drying.
科学的研究の応用
Tin hydroxide has been extensively used in scientific research, particularly in the field of catalysis. It is a potent catalyst for various reactions, including esterification, transesterification, and aldol condensation. It has also been used as a catalyst for the production of biodiesel from vegetable oils. In addition, tin hydroxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in solar cells, gas sensors, and photocatalysts.
特性
CAS番号 |
12054-72-7 |
|---|---|
製品名 |
Tin hydroxide (Sn(OH)4), (T-4)- |
分子式 |
Sn(OH)4 H8O4Sn |
分子量 |
190.77 g/mol |
InChI |
InChI=1S/4H2O.Sn/h4*1H2; |
InChIキー |
ALHBQZRUBQFZQV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Sn] |
正規SMILES |
O.O.O.O.[Sn] |
その他のCAS番号 |
12054-72-7 |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
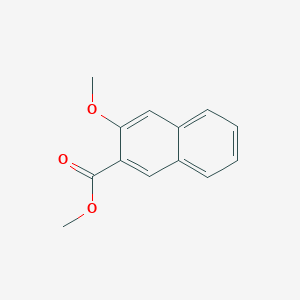
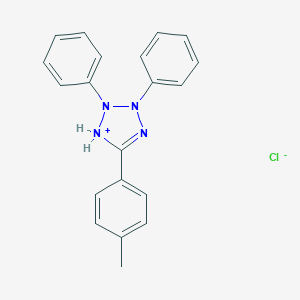
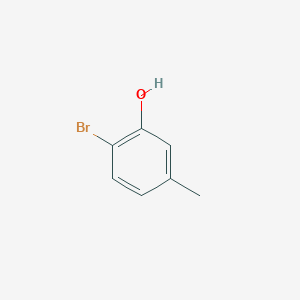
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
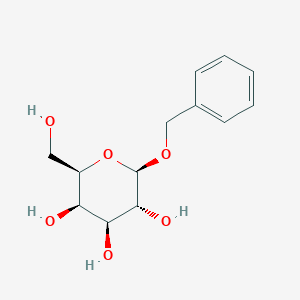
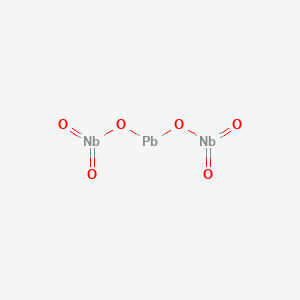
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
